molecular formula C11H19NO4 B3048321 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 1638772-19-6

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Cat. No.: B3048321
CAS No.: 1638772-19-6
M. Wt: 229.27
InChI Key: FITPVQKCXOGZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS: 1638772-19-6) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the cyclobutyl ring and an acetic acid moiety. The Boc group serves as a protective agent for amines during synthetic processes, enabling selective reactivity in multi-step organic syntheses . This compound is utilized in medicinal chemistry for the development of protease inhibitors, anticancer agents, and peptidomimetics due to its conformational rigidity and biocompatibility . Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol and a typical purity of ≥95% .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-4-7(5-8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITPVQKCXOGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150368, DTXSID301155005, DTXSID001182548
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638772-19-6, 1434142-05-8, 1434141-68-0
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule requires precise regiochemical control to position the Boc-protected amine at the C-3 position and the acetic acid group at C-2 of the cyclobutane ring. Key challenges include:

  • Ring strain : Cyclobutane’s inherent strain complicates functionalization.
  • Stereochemical control : Adjacent substituents may lead to cis/trans isomerism.
  • Compatibility of protecting groups : The Boc group must remain stable during subsequent reactions.

Synthetic Routes and Methodologies

Boc Protection of Cyclobutylamine Intermediates

The Boc group is introduced early to shield the amine during subsequent steps.

Direct Amination and Protection

A common approach involves synthesizing 3-aminocyclobutylacetic acid derivatives, followed by Boc protection:

  • Amination : 3-Bromocyclobutylacetic acid ethyl ester undergoes nucleophilic substitution with aqueous ammonia to yield 3-aminocyclobutylacetic acid ethyl ester.
  • Boc Protection : The amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
    • Conditions : 1.0 equiv Boc₂O, 2.5 equiv DIPEA, 0°C to room temperature (rt), 12 h.
    • Yield : ~85% after silica gel chromatography.
Reductive Amination

Cyclobutane ketones can be converted to amines via reductive amination:

  • Ketone Preparation : Oxidation of 3-hydroxycyclobutylacetic acid ethyl ester with pyridinium chlorochromate (PCC).
  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol.
    • Conditions : 24 h, rt, pH 4–5 (acetic acid).
    • Yield : ~70%.

Coupling Reactions for Side-Chain Introduction

The acetic acid moiety is introduced via ester hydrolysis or alkylation.

Peptide Coupling with TBTU/HATU

Carbodiimide-based coupling agents link carboxylic acids to amines:

  • Activation : 3-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic acid is activated with TBTU or HATU in DCM.
  • Ester Formation : Reaction with ethyl alcohol and DIPEA.
    • Conditions : 1.0 equiv TBTU, 2.5 equiv DIPEA, rt, 2 h.
    • Yield : 46–85%.
Alkylation of Cyclobutane Derivatives

A two-carbon chain is introduced via nucleophilic substitution:

  • Bromide Intermediate : 3-Bromocyclobutylmethanol is treated with thionyl bromide to form 3-bromocyclobutylmethyl bromide.
  • Cyanide Substitution : Reaction with potassium cyanide in dimethylformamide (DMF).
  • Hydrolysis : The nitrile is hydrolyzed to acetic acid using HCl/H₂O.
    • Overall Yield : 60–75%.

Final Hydrolysis of Ethyl Esters

Ethyl esters are saponified to carboxylic acids:

  • Base Hydrolysis : Ethyl 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetate is treated with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
    • Conditions : 2.0 equiv LiOH, 50°C, 4 h.
    • Yield : >90%.

Reaction Optimization and Data

Table 1: Key Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Source
Boc Protection Boc₂O, DIPEA, DCM, 12 h 85
Reductive Amination NH₄OAc, NaBH₃CN, MeOH, rt 70
TBTU Coupling TBTU, DIPEA, DCM, 2 h 46
Ester Hydrolysis LiOH, THF/H₂O, 50°C 90

Stereochemical Considerations

The cis/trans configuration of substituents on the cyclobutane ring impacts reactivity:

  • Cis Isomers : Favor intramolecular hydrogen bonding, stabilizing intermediates during Boc protection.
  • Trans Isomers : Exhibit higher strain, often leading to lower yields in coupling reactions.
    Separation is achieved via preparative HPLC or chiral chromatography.

Scalability and Industrial Relevance

  • Cost-Efficiency : TBTU and HATU are expensive; cheaper alternatives like EDC/HOBt are less effective.
  • Green Chemistry : Water-based hydrolysis (e.g., LiOH/THF/H₂O) reduces solvent waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound's structural features make it a candidate for drug development, particularly in the synthesis of amino acids and peptide analogs. Its tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, allowing for selective reactions without interfering with other functional groups. This is crucial in the development of novel therapeutics targeting various diseases.

Case Study: Peptide Synthesis
In a study focusing on the synthesis of cyclic peptides, 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid was utilized to create cyclic structures due to its ability to form stable linkages. The resulting peptides exhibited enhanced biological activity compared to linear counterparts, demonstrating the compound's potential in developing more effective drugs.

Biochemical Research

Enzyme Inhibition Studies
Research has indicated that derivatives of this compound may act as enzyme inhibitors. For instance, studies on cyclobutane derivatives have shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study: Inhibition of Metabolic Enzymes
In vitro studies demonstrated that compounds derived from this compound inhibited enzymes such as dipeptidyl peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes. The inhibition was attributed to the structural conformation provided by the cyclobutyl moiety, enhancing binding affinity.

Material Science

Polymer Chemistry
The compound's unique structure also finds applications in polymer chemistry. It can be used as a monomer in the synthesis of biodegradable polymers, contributing to environmentally friendly materials.

Case Study: Biodegradable Polymers
Research has explored the incorporation of this compound into poly(lactic-co-glycolic acid) (PLGA). The resulting copolymers exhibited improved mechanical properties and degradation rates suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions . Upon removal of the Boc group, the free amine can interact with enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Findings :

  • Positional Isomerism : The 3-cyclobutyl analog exhibits distinct spatial orientation compared to the 1-position isomer, influencing receptor binding in enzyme inhibition studies .
  • Ring System Modifications: Replacement of cyclobutane with oxetane (a four-membered oxygen-containing ring) increases polarity and metabolic stability, as seen in 2-(3-((Boc)amino)oxetan-3-yl)acetic acid .

Fluorinated Derivatives

Compound Name CAS Number Molecular Formula Key Features Purity Biological Relevance References
2-(Boc-amino)-2-(3,3-difluorocyclobutyl)acetic acid N/A C₁₁H₁₇F₂NO₄ Difluoro substitution on cyclobutane 95% Improved bioavailability
2-(Boc-amino)-2-(4,4-difluorocyclohexyl)acetic acid 1956437-69-6 C₁₃H₂₁F₂NO₄ Six-membered difluorocyclohexyl ring 95% Enhanced lipophilicity

Key Findings :

  • Fluorination at the 3,3- or 4,4-positions significantly enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • The cyclohexyl derivative (C₁₃H₂₁F₂NO₄) demonstrates a 20% increase in metabolic stability over the cyclobutyl parent compound in preclinical models .

Heterocyclic and Peptidomimetic Analogs

Compound Name CAS Number Molecular Formula Key Features Purity Biological Relevance References
3-(2-(Boc-amino)ethyl)pyrimidin-4-yl)acetic acid N/A C₁₃H₁₈N₄O₄ Pyrimidine heterocycle 82% STAT3 inhibition
2-(Boc-amino)-2-(3-thiophenyl)acetic acid 40512-57-0 C₁₁H₁₅NO₄S Thiophene substituent N/A Antibacterial activity

Key Findings :

  • The pyrimidine-containing analog (C₁₃H₁₈N₄O₄) inhibits STAT3 signaling with an IC₅₀ of 1.2 μM, highlighting the role of heterocycles in targeting transcription factors .
  • Thiophene derivatives exhibit moderate antibacterial activity against Gram-positive pathogens (MIC: 8–16 μg/mL), attributed to sulfur-mediated membrane disruption .

Steric and Functional Group Modifications

Compound Name CAS Number Molecular Formula Key Features Purity Biological Relevance References
2-(Boc-methylamino)-N-methylacetamido acetic acid 56612-14-7 C₁₁H₂₀N₂O₅ N-methylation on Boc and acetamido 95% Reduced renal clearance
(1-((Boc)amino)cyclopropyl)acetic acid 88950-64-5 C₉H₁₅NO₄ Cyclopropane ring 98% Conformational restriction

Key Findings :

  • N-methylation (C₁₁H₂₀N₂O₅) reduces renal clearance by 40% compared to unmethylated analogs, extending plasma half-life .
  • Cyclopropane analogs enforce planar rigidity, improving binding affinity to proteases (Kd: 0.8 nM vs. 2.1 nM for cyclobutyl parent) .

Biological Activity

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, also known by its CAS number 1638772-19-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H19NO4, with a molecular weight of 229.27 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its biological activity.

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
CAS Number1638772-19-6
Boiling PointPredicted: 386.9°C
DensityPredicted: 1.15 g/cm³
pKa4.72

The biological activity of this compound can be attributed to its role as an inhibitor of certain kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including metabolism and cell signaling pathways, making it a target for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

Inhibitory Activity

Research indicates that compounds with similar structural features to this compound exhibit significant GSK-3β inhibitory activity. For instance, a study highlighted that carboxamide derivatives containing cyclobutyl substituents demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β, with certain derivatives showing enhanced potency due to their structural configurations .

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cell lines to evaluate the safety profile of the compound. In studies involving HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), it was observed that certain concentrations of compounds similar to this compound did not significantly decrease cell viability, suggesting a favorable safety profile at lower doses .

Case Studies and Research Findings

  • GSK-3β Inhibition : A comparative analysis revealed that cyclobutyl-substituted compounds, including derivatives similar to the target compound, exhibited competitive inhibition against GSK-3β with varying degrees of potency. The most effective inhibitors had IC50 values in the low nanomolar range .
  • Cell Viability : In cytotoxicity assessments, compounds were tested at concentrations ranging from 0.1 µM to 100 µM. Results indicated that several compounds maintained cell viability at lower concentrations while effectively inhibiting kinase activity at higher doses .
  • Therapeutic Implications : The ability of this compound to modulate key signaling pathways positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and certain cancers where GSK-3β plays a critical role in disease progression .

Q & A

Q. What are the recommended methods for synthesizing 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid with high yield and purity?

A two-step approach is typically employed: (1) Protection of the cyclobutylamine group using di-tert-butyl dicarbonate (Boc₂O) in aqueous conditions with triethylamine as a base, followed by (2) coupling with acetic acid derivatives. For optimal purity (>95%), extractive workup (e.g., hexane and ethyl acetate) and acidification are critical to isolate the product. Yields up to 88% have been reported under controlled conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • ¹H/¹³C NMR to verify the Boc-protected amine and cyclobutyl ring geometry.
  • HPLC (≥98% purity threshold) to assess chemical homogeneity, particularly for moisture-sensitive batches .
  • Mass spectrometry (e.g., ESI-MS) to confirm the molecular ion peak (e.g., m/z 243.30 for C₁₂H₂₁NO₄) .

Q. What purification strategies are effective for removing unreacted Boc reagents?

Liquid-liquid extraction with hexane efficiently removes excess Boc₂O, while acid-base partitioning (using 4 M HCl) isolates the acidic product from neutral impurities. Column chromatography (silica gel, ethyl acetate/hexane) further refines enantiomeric purity .

Q. How does solubility in polar vs. non-polar solvents impact experimental design?

The compound exhibits limited solubility in water but dissolves in DMSO or DCM, making it suitable for peptide coupling in organic phases. Pre-solubilization in DMSO is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and observed NMR spectral data?

Discrepancies in cyclobutyl ring proton splitting patterns can arise from conformational flexibility. Computational modeling (DFT or MD simulations) helps predict coupling constants, while variable-temperature NMR clarifies dynamic effects. Isotopic labeling (e.g., ¹⁵N-Boc) may further resolve ambiguous peaks .

Q. How does the steric environment of the cyclobutyl ring influence reactivity in peptide coupling?

The strained cyclobutyl ring increases electrophilicity at the acetic acid carbonyl, enhancing activation by reagents like HATU or EDCI. However, steric hindrance may reduce coupling efficiency with bulky amino acids, necessitating optimized molar ratios (1.5–2.0 equivalents) .

Q. What in vitro models are suitable for studying this compound’s potential in drug discovery?

Cell permeability assays (Caco-2 monolayers) and plasma stability tests (37°C, pH 7.4) are critical. The Boc group improves metabolic stability, but the cyclobutyl moiety may affect binding to targets like GPCRs or kinases, requiring SPR or ITC for affinity quantification .

Q. How can researchers address discrepancies in reported solubility profiles?

Conduct controlled solubility studies using standardized buffers (PBS, pH 7.4) and organic solvents (DMF, THF). Dynamic light scattering (DLS) can detect micelle formation in aqueous solutions, which may explain variability .

Q. What methodologies assess thermal stability of the Boc group under varying pH?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures. Accelerated stability studies (40°C/75% RH) over 14 days reveal pH-dependent degradation, with acidic conditions (pH <3) cleaving the Boc group .

Q. How is enantiomeric purity maintained during large-scale synthesis?

Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates diastereomers. Asymmetric hydrogenation of cyclobutene precursors or enzymatic resolution (using lipases) can achieve >99% ee. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Key Considerations

  • Storage : Seal in moisture-resistant containers at room temperature (20–25°C) to prevent Boc group hydrolysis .
  • Safety : Use nitrile gloves and fume hoods during synthesis; avoid skin contact due to potential irritation .
  • Data Validation : Cross-reference spectral data with PubChem or DSSTox entries to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.